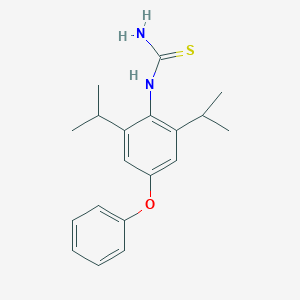

(2,6-Diisopropyl-4-Phenoxy)Phenylthiourea

Description

Structure

3D Structure

Properties

IUPAC Name |

[4-phenoxy-2,6-di(propan-2-yl)phenyl]thiourea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24N2OS/c1-12(2)16-10-15(22-14-8-6-5-7-9-14)11-17(13(3)4)18(16)21-19(20)23/h5-13H,1-4H3,(H3,20,21,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBDFBEPKVUICAS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC(=CC(=C1NC(=S)N)C(C)C)OC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401226419 | |

| Record name | N-[2,6-Bis(1-methylethyl)-4-phenoxyphenyl]thiourea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401226419 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

328.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

135252-10-7 | |

| Record name | N-[2,6-Bis(1-methylethyl)-4-phenoxyphenyl]thiourea | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=135252-10-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-[2,6-Bis(1-methylethyl)-4-phenoxyphenyl]thiourea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401226419 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis of (2,6-Diisopropyl-4-Phenoxy)Phenylthiourea: A Comprehensive Technical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

(2,6-Diisopropyl-4-Phenoxy)Phenylthiourea, a molecule of significant interest, serves as a potent and selective antagonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel and as a key intermediate in the synthesis of agrochemicals like the insecticide/acaricide Diafenthiuron.[1][2][3] This guide provides a detailed exploration of its synthesis, focusing on a convergent, industrially relevant pathway. We will dissect the mechanistic underpinnings of each reaction step, provide a field-proven experimental protocol, and discuss the critical parameters that ensure a successful and high-yielding synthesis. This document is intended for professionals in chemical research and drug development seeking a thorough understanding of this synthetic process.

Strategic Overview: Retrosynthetic Analysis

The synthesis of this compound (Target Molecule 4 ) can be approached through several routes. The most streamlined and convergent pathway commences with a commercially available starting material, 2,6-diisopropylaniline (1 ). This strategy involves a sequence of regioselective halogenation, etherification, and finally, the formation of the thiourea moiety in a one-pot or sequential process.

The core logic is to first construct the substituted aniline backbone (4-phenoxy-2,6-diisopropylaniline, 3 ) and then introduce the thiourea group. The key bond formations are the C-Br bond, the C-O ether linkage, and the C-N bond of the thiourea.

Caption: Retrosynthetic analysis of the target molecule.

The Convergent Synthesis Pathway: Mechanism and Rationale

A robust and efficient method for preparing the title compound is a multi-step, one-pot synthesis that begins with 2,6-diisopropylaniline.[1][2] This approach is advantageous as it minimizes the need for isolation and purification of intermediates, thereby improving overall yield and process efficiency.

Step 1: Regioselective Bromination of 2,6-Diisopropylaniline

The synthesis initiates with the bromination of 2,6-diisopropylaniline (1 ).[1][2] The bulky isopropyl groups at positions 2 and 6 provide significant steric hindrance, effectively blocking electrophilic attack at the ortho positions. The amino group (-NH₂) is a powerful activating, ortho-, para-director. Due to the steric blockade of the ortho positions, electrophilic substitution occurs almost exclusively at the para position.

-

Causality of Experimental Choice : The reaction is conducted at low temperatures (-10°C to 0°C) by the dropwise addition of bromine.[1][2] This is critical to control the high reactivity of bromine with the activated aniline ring, preventing over-bromination and the formation of undesired side products. Toluene is a suitable solvent as it is relatively inert under these conditions and has a low freezing point.

Step 2: Copper-Catalyzed Williamson Ether Synthesis

The second step involves the formation of the diaryl ether linkage. The intermediate, 4-bromo-2,6-diisopropylaniline (2 ), reacts with phenol in the presence of a base and a copper catalyst. This is a variation of the Ullmann condensation or a copper-catalyzed Williamson ether synthesis.

-

Causality of Experimental Choice : The C(aryl)-Br bond is relatively strong and unreactive towards nucleophilic substitution. A copper catalyst (e.g., copper 8-quinolinolate) is employed to facilitate this C-O bond formation.[2] The base (e.g., sodium hydroxide) is essential to deprotonate phenol, forming the more nucleophilic phenoxide anion. The reaction is heated to reflux to overcome the activation energy barrier.[2] During this step, water is removed to drive the reaction to completion.

Step 3: Thiourea Formation from in-situ Generated Thiocyanic Acid

The final step is the conversion of the primary amine group of 4-phenoxy-2,6-diisopropylaniline (3 ) into a thiourea. This is achieved by reacting it with a thiocyanate salt, such as sodium thiocyanate (NaSCN), in the presence of a strong acid like hydrochloric acid (HCl).[1][2]

-

Mechanistic Insight : The acid protonates the thiocyanate salt to generate thiocyanic acid (HSCN) in situ.[1] The highly electrophilic carbon atom of HSCN is then attacked by the nucleophilic nitrogen of the aniline derivative. A subsequent proton transfer results in the formation of the final this compound product (4 ).

Caption: Mechanism of thiourea formation via in-situ HSCN.

Alternative Pathway: The Isothiocyanate Route

An alternative, though often more complex, strategy involves the synthesis and isolation of an isothiocyanate intermediate. The general synthesis of thioureas frequently proceeds via the straightforward condensation of an amine with an isothiocyanate.[4][5]

-

Synthesis of 4-Phenoxy-2,6-diisopropylphenyl Isothiocyanate : The aniline intermediate (3 ) can be converted to the corresponding isothiocyanate. A common method involves reaction with carbon disulfide (CS₂) in the presence of a base to form a dithiocarbamate salt, which is subsequently decomposed to yield the isothiocyanate.[6][7][8] Other reagents like thiophosgene can be used but are highly toxic.[9]

-

Reaction with Ammonia : The resulting isothiocyanate is then reacted with an ammonia source (e.g., aqueous ammonia) to furnish the terminal thiourea product (4 ). The lone pair of electrons on the ammonia nitrogen attacks the electrophilic carbon of the isothiocyanate group, followed by proton transfer to yield the thiourea.

Caption: Workflow for the alternative isothiocyanate route.

While viable, this route adds steps and may involve more hazardous reagents compared to the one-pot convergent synthesis.

Detailed Experimental Protocol

The following protocol is adapted from a patented, high-yield, one-pot procedure.[2] It is intended for qualified laboratory personnel with experience in handling hazardous chemicals.

4.1 Materials and Reagents

| Reagent | Molar Mass ( g/mol ) | Moles | Quantity | Role |

| 2,6-Diisopropylaniline | 177.28 | 0.500 | 88.6 g | Starting Material |

| Toluene | 92.14 | - | 300 mL | Solvent |

| Bromine | 159.81 | 0.505 | 81.5 g (approx. 26 mL) | Electrophile |

| Sodium Hydroxide (30% aq. solution) | 40.00 | 1.000 | 135 g | Base |

| Phenol | 94.11 | 0.500 | 47.5 g | Nucleophile |

| Copper 8-quinolinolate | 351.89 | - | 0.6 g | Catalyst |

| Dimethylaminopyridine (DMAP) | 122.17 | - | 0.2 g | Catalyst |

| Sodium Thiocyanate | 81.07 | 0.500 | 40.6 g | Thiourea Precursor |

| Hydrochloric Acid (30% aq. solution) | 36.46 | 0.550 | 66.8 g | Acid (for HSCN generation) |

4.2 Step-by-Step Procedure

-

Setup : Equip a 1000 mL three-neck round-bottom flask with a mechanical stirrer, thermometer, reflux condenser, and a dropping funnel.

-

Bromination : Charge the flask with 2,6-diisopropylaniline (88.6 g, 0.5 mol) and toluene (300 mL). Cool the mixture to between 0°C and -10°C using an ice-salt bath.[2]

-

Slowly add bromine (81.5 g, 0.505 mol) dropwise via the dropping funnel, ensuring the temperature is maintained at -5°C.[2] After the addition is complete, allow the reaction to stir for an additional 30 minutes at this temperature.

-

Etherification : To the reaction mixture, add 30% aqueous sodium hydroxide (135 g, 1.0 mol), phenol (47.5 g, 0.5 mol), copper 8-quinolinolate (0.6 g), and DMAP (0.2 g).[2]

-

Heat the mixture to reflux. Water will begin to separate. Continue heating and collecting the water via a Dean-Stark trap or similar apparatus. Once water evolution ceases, maintain the reflux (approx. 118°C) for 10 hours.[2]

-

Thiourea Formation : Cool the reaction mixture to 80-90°C. Carefully add sodium thiocyanate (40.6 g, 0.5 mol) followed by 30% hydrochloric acid (66.8 g, 0.55 mol).[2]

-

Heat the mixture to 100°C and maintain for 5 hours.[2]

-

Work-up and Isolation : Cool the reaction mixture to room temperature. Add water to precipitate the product.

-

Collect the solid product by centrifugal filtration or vacuum filtration.

-

Purification : Wash the filter cake with water and dry thoroughly. The reported yield is approximately 141 g (83.3%) with a purity of 97%.[2] Further purification can be achieved by recrystallization from a suitable solvent like ethanol or isopropanol if required.

Product Characterization

The identity and purity of the synthesized this compound (C₁₉H₂₄N₂OS, MW: 328.47 g/mol ) should be confirmed using standard analytical techniques.[10]

-

¹H NMR : Expected signals would include aromatic protons from both phenyl rings, two distinct septets and four doublets for the non-equivalent isopropyl groups, and broad singlets for the -NH and -NH₂ protons of the thiourea moiety.

-

¹³C NMR : Will show distinct signals for the aromatic carbons, the isopropyl methine and methyl carbons, and a characteristic downfield signal for the thiocarbonyl (C=S) carbon.

-

Infrared (IR) Spectroscopy : Key absorption bands would include N-H stretching vibrations (around 3200-3400 cm⁻¹), C-H stretches (aromatic and aliphatic), C=C aromatic stretches, and the C=S thiocarbonyl stretch (typically in the 1350-1300 cm⁻¹ and 860-840 cm⁻¹ regions).[11]

-

Mass Spectrometry (MS) : The molecular ion peak (M⁺) should be observable at m/z ≈ 328.5, confirming the molecular weight.

Safety and Handling

-

2,6-Diisopropylaniline : Toxic and an irritant. Handle in a well-ventilated fume hood.

-

Bromine : Highly corrosive, toxic, and a strong oxidizing agent. Causes severe burns. Must be handled with extreme care in a fume hood using appropriate personal protective equipment (PPE), including gloves, goggles, and a face shield.

-

Phenol : Toxic and corrosive. Can be absorbed through the skin. Handle with appropriate PPE.

-

Toluene : Flammable liquid and vapor. Harmful if inhaled or absorbed through the skin.

-

Sodium Hydroxide & Hydrochloric Acid : Corrosive. Cause severe skin burns and eye damage.

All steps of this synthesis must be performed in a well-ventilated chemical fume hood by trained personnel, adhering to all institutional safety protocols.

Conclusion

The synthesis of this compound is most efficiently achieved through a convergent, one-pot process starting from 2,6-diisopropylaniline. This pathway, involving sequential bromination, copper-catalyzed etherification, and acid-mediated thiourea formation, offers high yields and operational simplicity, making it suitable for both laboratory and potential industrial-scale production. A thorough understanding of the underlying reaction mechanisms and strict control over reaction parameters are paramount to achieving a successful outcome.

References

-

Friscic, T., & Cindric, M. (2017). Mechanochemical synthesis of thioureas, ureas and guanidines. PMC - PubMed Central. Retrieved January 14, 2026, from [Link]

- Method for synthesizing 2,6-diisopropyl-4-phenoxy phenylthiourea. (n.d.). Google Patents.

-

Thiourea synthesis by thioacylation. (n.d.). Organic Chemistry Portal. Retrieved January 14, 2026, from [Link]

-

Synthesis, Spectroscopic Properties and Antipathogenic Activity of New Thiourea Derivatives. (n.d.). MDPI. Retrieved January 14, 2026, from [Link]

-

Recent Advancement in Synthesis of Isothiocyanates. (n.d.). ChemRxiv. Retrieved January 14, 2026, from [Link]

-

Synthesis of thiourea-tethered C-glycosyl amino acids via isothiocyanate-amine coupling. (2009). PubMed. Retrieved January 14, 2026, from [Link]

-

Synthesis, Structural Characterization and Biological Activity Evaluation of Novel Cu(II) Complexes with 3-(trifluoromethyl)phenylthiourea Derivatives. (2022). PubMed Central. Retrieved January 14, 2026, from [Link]

-

Phenylthiourea | C7H8N2S | CID 676454. (n.d.). PubChem - NIH. Retrieved January 14, 2026, from [Link]

-

Preparation of thioureas from isothiocyanates and amines or ammonia. (n.d.). ResearchGate. Retrieved January 14, 2026, from [Link]

-

REVIEW ON SYNTHESIS AND ANTIMICROBIAL ACTIVITY PHENYLTHIOUREA. (n.d.). IJCRT.org. Retrieved January 14, 2026, from [Link]

-

Synthesis, Characterization and Biological Analysis of Some Novel Complexes of Phenyl Thiourea Derivatives with Copper. (n.d.). Bentham Open Archives. Retrieved January 14, 2026, from [Link]

- Method for preparing 1-tert butyl-3-(2,6-diisopropyl-4-phenyl cxypheny) thiourea. (n.d.). Google Patents.

- Process for the preparation of isothiocyanates. (n.d.). Google Patents.

-

Phenyl isothiocyanate. (n.d.). Organic Syntheses Procedure. Retrieved January 14, 2026, from [Link]

-

Isothiocyanate synthesis. (n.d.). Organic Chemistry Portal. Retrieved January 14, 2026, from [Link]

-

Sourcing High-Quality this compound: A Guide for Agrochemical Manufacturers. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved January 14, 2026, from [Link]

-

Scheme 1. Proposed reaction mechanism of formation of isothiocyanate. (n.d.). ResearchGate. Retrieved January 14, 2026, from [Link]

-

Isothiocyanate chemistry. (a) Isothiocyanate reacting with primary amine. (b) Isothiocyanate reacting with thiol. (n.d.). ResearchGate. Retrieved January 14, 2026, from [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. CN101307016B - Method for synthesizing 2,6-diisopropyl-4-phenoxy phenylthiourea - Google Patents [patents.google.com]

- 3. nbinno.com [nbinno.com]

- 4. Synthesis of thiourea-tethered C-glycosyl amino acids via isothiocyanate-amine coupling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Mechanochemical synthesis of thioureas, ureas and guanidines - PMC [pmc.ncbi.nlm.nih.gov]

- 7. chemrxiv.org [chemrxiv.org]

- 8. Isothiocyanate synthesis [organic-chemistry.org]

- 9. CN1911911A - Method for preparing 1-tert butyl-3-(2,6-diisopropyl-4-phenyl cxypheny) thiourea - Google Patents [patents.google.com]

- 10. Page loading... [wap.guidechem.com]

- 11. Synthesis, Structural Characterization and Biological Activity Evaluation of Novel Cu(II) Complexes with 3-(trifluoromethyl)phenylthiourea Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

Synthesis and characterization of novel phenylthiourea derivatives

An In-depth Technical Guide to the Synthesis and Characterization of Novel Phenylthiourea Derivatives

Authored by a Senior Application Scientist

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of the synthesis, characterization, and application of phenylthiourea derivatives. Moving beyond simple procedural lists, this document delves into the causal relationships behind experimental choices, offering field-proven insights into this versatile class of compounds. The protocols and analytical strategies described herein are designed to be self-validating, ensuring scientific integrity and reproducibility.

The Strategic Importance of the Phenylthiourea Scaffold in Medicinal Chemistry

Thiourea derivatives represent a cornerstone in modern medicinal chemistry, primarily due to their remarkable structural versatility and wide spectrum of biological activities. The core thiourea moiety (-NH-C(S)-NH-) provides a unique combination of hydrogen bond donors and acceptors, which is crucial for establishing stable interactions with biological targets like enzymes and receptors.[1][2] This ability to form robust hydrogen bond networks is a key determinant of their therapeutic potential.[1][3]

The phenylthiourea scaffold, specifically, has garnered significant attention as a "privileged structure" in drug discovery. The presence of the phenyl ring offers a site for extensive functionalization, allowing for the fine-tuning of steric, electronic, and lipophilic properties. These modifications directly influence the compound's pharmacokinetic and pharmacodynamic profile. Consequently, phenylthiourea derivatives have demonstrated potent anticancer, antimicrobial, antiviral, anti-inflammatory, and antioxidant properties, making them highly valuable leads in the development of new therapeutic agents.[1][2][4] Understanding their three-dimensional structure is definitive for elucidating structure-activity relationships (SAR) and driving rational drug design.[3]

Synthetic Methodologies: From Precursors to Products

The synthesis of phenylthiourea derivatives can be achieved through several reliable pathways. The choice of method often depends on the availability of starting materials, desired scale, and required purity. The two most prevalent and robust methods involve the reaction of primary amines with either isothiocyanates or an in situ generated thiocyanate equivalent.

Method A: Nucleophilic Addition to Isothiocyanates

This is arguably the most straightforward and widely used method for preparing unsymmetrical N,N'-disubstituted thioureas.[4] The reaction proceeds via a nucleophilic attack of a primary or secondary amine on the electrophilic carbon atom of the isothiocyanate group.

Causality: The high electrophilicity of the central carbon in the isothiocyanate moiety (-N=C=S) makes it highly susceptible to attack by nucleophiles like amines. The reaction is typically high-yielding and clean, often requiring minimal purification.

Protocol: Synthesis of 1-(4-acetylphenyl)-3-phenylthiourea (2) [1]

-

Reagents & Setup: To a solution of 4-aminoacetophenone (1.0 eq) in dry toluene, add phenyl isothiocyanate (1.0 eq).

-

Reaction: Reflux the mixture for 4-6 hours. Reaction progress can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/petroleum ether).

-

Workup: Upon completion, cool the reaction mixture to room temperature. The product often precipitates out of the solution.

-

Purification: Collect the solid product by filtration, wash with cold solvent (e.g., hexane or diethyl ether) to remove any unreacted starting materials, and dry under vacuum. Recrystallization from a suitable solvent like ethanol can be performed if higher purity is required.

Method B: Acid-Catalyzed Reaction with Ammonium Thiocyanate

Causality: In the presence of an acid like HCl, the aniline is protonated. Ammonium thiocyanate then reacts to form thiocyanic acid (HSCN), which exists in equilibrium with isothiocyanic acid (HNCS). The aniline then reacts with this in situ generated isothiocyanate to form the desired phenylthiourea derivative.[3]

Protocol: General Synthesis of a Phenylthiourea Derivative [5][6]

-

Reagents & Setup: Dissolve the desired substituted aniline (1.0 eq) in a mixture of hydrochloric acid and water. Heat the solution to 60-70 °C for approximately 1 hour in a round-bottom flask.

-

Addition: Cool the mixture and slowly add a solution of ammonium thiocyanate (1.0 eq) in water.

-

Reaction: Reflux the resulting solution for 3-4 hours. The formation of the product is typically observed as a precipitate.

-

Workup & Purification: After cooling, add water to the mixture while stirring continuously to fully precipitate the product. Filter the solid, wash with water, and dry. The crude product can be purified by recrystallization.

A microwave-assisted variation of this method can significantly reduce reaction times while maintaining good yields.[5]

Synthetic Workflow Visualization

The general process from starting materials to a purified phenylthiourea derivative is outlined below.

Sources

An In-depth Technical Guide to (2,6-Diisopropyl-4-Phenoxy)Phenylthiourea (CAS 135252-10-7)

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and potential biological activities of (2,6-Diisopropyl-4-Phenoxy)Phenylthiourea, CAS Number 135252-10-7. This document consolidates available information from patent literature, chemical databases, and scientific publications to serve as a valuable resource for researchers in organic synthesis, agrochemical development, and early-stage drug discovery. While primarily known as a key intermediate in the synthesis of the insecticide and acaricide Diafenthiuron, this guide also explores its potential pharmacological relevance as a Transient Receptor Potential Vanilloid 1 (TRPV1) antagonist, a claim that warrants further empirical validation. Detailed synthetic protocols and discussions on the general reactivity and spectroscopic characteristics of this class of compounds are provided to facilitate its use in a research and development setting.

Chemical Identity and Physicochemical Properties

This compound, also known by its synonym 4-Phenoxy-2,6-diisopropyl phenyl thiourea and the abbreviation DIPPT, is a substituted aromatic thiourea. Its core structure consists of a thiourea moiety linked to a highly substituted phenyl ring bearing two isopropyl groups and a phenoxy group.

Chemical Structure and Identifiers

-

IUPAC Name: [4-phenoxy-2,6-di(propan-2-yl)phenyl]thiourea[1]

-

CAS Number: 135252-10-7[2]

-

Molecular Formula: C₁₉H₂₄N₂OS[2]

-

Molecular Weight: 328.47 g/mol [2]

-

Synonyms: 4-Phenoxy-2,6-Diisopropyl Phenyl Thiourea, DIPPT, Diafenthiuron intermediate, 4-phenoxy-2,6-diisoproyl phenyl thiourea[2]

Physicochemical Data

A significant portion of the publicly available physicochemical data for this compound is predicted. It is crucial for researchers to experimentally verify these properties for their specific applications.

| Property | Value | Source | Notes |

| Melting Point | 219 - 221 °C | ChemBK[2] | Described as a gray-white crystal.[2] |

| Boiling Point | 422.8 ± 55.0 °C | LookChem (Predicted)[3] | Predicted value. |

| Density | 1.139 ± 0.06 g/cm³ | LookChem (Predicted)[3] | Predicted value. |

| pKa | 13.01 ± 0.70 | Guidechem (Predicted)[4] | Predicted value. |

| Solubility | Insoluble in water; Soluble in xylene.[2] | ChemBK[2] | Generally, thiourea derivatives show good solubility in polar organic solvents like DMSO and DMF. |

Synthesis of this compound

The synthesis of this compound is well-documented in patent literature, often as a "one-pot" procedure starting from 2,6-diisopropylaniline. This approach involves a sequence of bromination, etherification, and thiourea formation.

Synthetic Pathway Overview

The overall transformation can be visualized as a three-step process occurring in a single reaction vessel, which enhances efficiency by avoiding the isolation of intermediates.

Caption: One-pot synthesis workflow for this compound.

Detailed Experimental Protocol

The following protocol is a synthesized methodology based on procedures described in patent literature (e.g., CN101307016B). This should be regarded as a representative procedure and may require optimization.

Materials:

-

2,6-diisopropylaniline

-

Toluene or Xylene (solvent)

-

Bromine

-

30% Sodium hydroxide solution

-

Phenol

-

Copper 8-quinolinolate (catalyst)

-

Dimethylamino pyridine (catalyst)

-

Sodium thiocyanate

-

30% Hydrochloric acid

Procedure:

-

Bromination:

-

To a reaction flask equipped with a stirrer, thermometer, reflux condenser, and dropping funnel, add 2,6-diisopropylaniline (1.0 eq) and toluene.

-

Cool the mixture to between -10 °C and -5 °C.

-

Slowly add bromine (approx. 1.01 eq) dropwise while maintaining the low temperature.

-

After the addition is complete, allow the reaction to proceed for a specified insulation period.

-

-

Etherification:

-

To the reaction mixture, add 30% sodium hydroxide solution (approx. 2.0 eq), phenol (1.0 eq), copper 8-quinolinolate, and dimethylamino pyridine as catalysts.

-

Heat the mixture to reflux (approx. 110-118 °C) and remove the water formed during the reaction.

-

Maintain the reflux for approximately 10 hours.

-

-

Thiocarbamide Formation:

-

Cool the reaction mixture to 80-90 °C.

-

Add sodium thiocyanate (1.0 eq) followed by the slow addition of 30% hydrochloric acid (approx. 1.1 eq).

-

Heat the mixture to 100 °C and maintain for approximately 5 hours.

-

Cool the reaction mixture to room temperature.

-

-

Work-up and Isolation:

-

The product typically precipitates upon cooling.

-

Filter the solid product and wash with water.

-

Dry the collected solid to obtain this compound. The reported purity is often >97% with yields exceeding 83%.

-

Spectroscopic and Analytical Characterization

While specific, high-resolution spectra for this compound are not widely available in peer-reviewed literature, the expected spectral characteristics can be inferred from its structure and data for analogous compounds. Researchers synthesizing this compound should perform full characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to be complex. Key signals would include:

-

Doublets and a septet for the isopropyl groups (-CH(CH₃)₂).

-

Signals in the aromatic region (approx. 6.8-7.5 ppm) corresponding to the protons on the diisopropylphenyl and phenoxy rings.

-

Broad signals for the N-H protons of the thiourea group, which may be exchangeable with D₂O.

-

-

¹³C NMR: The carbon NMR spectrum would show distinct signals for:

-

The thiocarbonyl carbon (C=S) typically in the range of 180-200 ppm.

-

Multiple signals in the aromatic region for the substituted phenyl and phenoxy carbons.

-

Aliphatic signals for the methine and methyl carbons of the isopropyl groups.

-

Infrared (IR) Spectroscopy

The IR spectrum would be characterized by absorption bands corresponding to its functional groups:

-

N-H Stretching: Broad bands in the region of 3100-3400 cm⁻¹.

-

C-H Stretching: Signals just below 3000 cm⁻¹ (aliphatic) and above 3000 cm⁻¹ (aromatic).

-

C=S Stretching (Thioamide I band): Typically found in the 1200-1300 cm⁻¹ region, though it can be coupled with other vibrations.

-

C-N Stretching and N-H Bending (Thioamide II and III bands): A complex pattern of bands in the fingerprint region (approx. 1000-1500 cm⁻¹).

-

C-O-C Stretching: Strong absorption around 1200-1250 cm⁻¹ for the aryl ether linkage.

Mass Spectrometry (MS)

Electrospray ionization (ESI) mass spectrometry would be expected to show a prominent protonated molecular ion [M+H]⁺ at m/z 329.48. High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition. The fragmentation pattern would likely involve cleavages around the thiourea and ether linkages.

Biological and Chemical Significance

The primary and most well-established role of this compound is in the agrochemical industry. However, its structural motifs suggest potential applications in medicinal chemistry.

Intermediate in Agrochemical Synthesis

This compound is a crucial precursor in the industrial synthesis of Diafenthiuron.[5] Diafenthiuron is a pro-insecticide that, upon metabolic activation in the target pest, is converted to a carbodiimide. This active metabolite acts as a potent inhibitor of mitochondrial F₀F₁-ATPase (ATP synthase), leading to the disruption of cellular respiration and subsequent pest mortality.[5]

Caption: Role of the title compound as a precursor to the insecticide Diafenthiuron.

Potential as a TRPV1 Antagonist

The Transient Receptor Potential Vanilloid 1 (TRPV1) is a non-selective cation channel that functions as a polymodal sensor for noxious stimuli, including heat, capsaicin, and acidic conditions.[6] It is a well-validated target for the development of novel analgesics. Several classes of thiourea derivatives have been investigated as TRPV1 antagonists.[1][7][8]

One commercial supplier describes this compound as a "potent and selective antagonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel".[6] This claim suggests that the compound could be a valuable pharmacological tool for studying pain signaling pathways and neurogenic inflammation.[6]

Expert Insight: The structural features of many known TRPV1 antagonists often include a central urea or thiourea group (the 'B-region'), an aromatic 'A-region', and a lipophilic 'C-region'. The structure of this compound fits this general pharmacophore model. However, it is critical to note that this specific biological activity has not been substantiated in peer-reviewed scientific literature to date. Researchers interested in this potential application should undertake rigorous experimental validation, such as in vitro calcium influx assays using cells expressing TRPV1.

Caption: Hypothesized mechanism of action as a TRPV1 antagonist.

Conclusion and Future Directions

This compound is a well-defined chemical entity with an established role as a key building block in the agrochemical industry. Its synthesis is efficient and scalable. While its potential as a TRPV1 antagonist is intriguing and structurally plausible, this activity requires direct experimental confirmation through dedicated pharmacological studies. The lack of publicly available, detailed spectroscopic and physicochemical data highlights an opportunity for further academic and industrial research to fully characterize this compound. This guide provides a foundational resource for such endeavors, enabling researchers to leverage this versatile molecule in the development of new agrochemicals, as a tool for pharmacological research, or as a scaffold for novel drug discovery programs.

References

-

Suh, Y. G., Lee, Y. S., Min, K. H., Park, O. H., Kim, J. K., Seung, H. S., ... & Park, Y. H. (2005). Novel potent antagonists of transient receptor potential channel, vanilloid subfamily member 1: structure-activity relationship of 1,3-diarylalkyl thioureas possessing new vanilloid equivalents. Journal of medicinal chemistry, 48(18), 5823–5836. [Link]

-

ChemBK. (2024, April 10). 4-Phenoxy-2,6-Diisopropyl Phenyl Thiourea. Retrieved from [Link]

-

LookChem. (n.d.). Cas 135252-10-7, this compound. Retrieved from [Link]

- Benchchem. (n.d.). A Technical Guide to the Mechanism of Action of Substituted Thiourea Derivatives.

-

Wikipedia. (n.d.). Discovery and development of TRPV1 antagonists. Retrieved from [Link]

-

Rami, H. K., Thompson, M., Wyman, P., Jerman, J. C., Egerton, J., Brough, S., ... & Davis, J. B. (2004). Discovery of small molecule antagonists of TRPV1. Bioorganic & medicinal chemistry letters, 14(14), 3631–3634. [Link]

- Liu, Y. D., Zhang, J., Wang, X. Y., & Sun, J. (2014). Crystal structure of 1-(2,6-diisopropylphenyl)-3-phenylthiourea, C19H24N2S. Zeitschrift für Kristallographie-New Crystal Structures, 229(3), 223-224.

-

Jeon, Y., Kang, G., Cho, S., & Kim, T. H. (2014). Diafenthiuron: 1-tert-butyl-3-(2,6-diisopropyl-4-phenoxyphenyl)thiourea. Acta crystallographica. Section E, Structure reports online, 70(Pt 7), o807. [Link]

- Google Patents. (n.d.). CN101307016A - Method for synthesizing 2,6-diisopropyl-4-phenoxy phenylthiourea.

-

PubChem. (n.d.). 1,3-Bis(2,6-diisopropyl-4-phenoxyphenyl)thiourea. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Thiourea. In NIST Chemistry WebBook. Retrieved from [Link]

-

Jeon, Y., Kang, G., Cho, S., & Kim, T. H. (2014). Diafenthiuron: 1-tert-butyl-3-(2,6-diisopropyl-4-phenoxyphenyl)thiourea. Acta Crystallographica Section E: Structure Reports Online, 70(7), o807. [Link]

- Palkar, M. B., Phadke, A. S., & Puranik, V. G. (2009). Crystal structure of 1-(2,6-diisopropylphenyl)-3-phenylthiourea, C19H24N2S. Zeitschrift für Kristallographie-New Crystal Structures, 224(03), 223-224.

- Benchchem. (n.d.). Solubility Profile of 1-(4-Iodo-2-methylphenyl)thiourea: A Technical Guide.

Sources

Spectroscopic data (NMR, IR) for substituted phenylthioureas

An In-depth Technical Guide to the Spectroscopic Characterization of Substituted Phenylthioureas

For researchers and scientists in the field of medicinal chemistry and drug development, the accurate structural elucidation of novel compounds is paramount. Substituted phenylthioureas represent a class of molecules with significant therapeutic potential, exhibiting a wide range of biological activities. This guide provides a comprehensive overview of the key spectroscopic techniques—Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy—used to characterize these compounds. As a senior application scientist, my aim is to blend theoretical principles with practical, field-tested insights to empower you in your research endeavors.

The Significance of Phenylthioureas in Drug Discovery

Phenylthioureas are a class of organic compounds characterized by a thiourea group attached to a phenyl ring. The versatility of this scaffold allows for a wide range of substitutions on the phenyl ring, leading to a diverse library of compounds with varied biological activities. These activities include, but are not limited to, antiviral, antibacterial, antifungal, and anticancer properties. The therapeutic potential of these molecules is intrinsically linked to their three-dimensional structure and the electronic environment of the thiourea moiety, making detailed spectroscopic analysis a critical step in their development and optimization.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Molecular Skeleton

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. It provides detailed information about the carbon-hydrogen framework, the chemical environment of individual atoms, and the connectivity between them.

¹H NMR Spectroscopy: Mapping the Proton Landscape

Proton NMR (¹H NMR) is the first-line analytical technique for characterizing substituted phenylthioureas. The chemical shift (δ), multiplicity (splitting pattern), and integration of the signals provide a wealth of structural information.

Key Diagnostic Signals:

-

N-H Protons: The protons attached to the nitrogen atoms of the thiourea moiety (N¹-H and N³-H) are of particular diagnostic importance. These protons are typically observed as broad singlets in the downfield region of the spectrum, often in the range of δ 7.0-10.0 ppm. Their chemical shift is highly sensitive to the electronic nature of the substituent on the phenyl ring and the solvent used for analysis. Electron-withdrawing groups on the phenyl ring tend to deshield these protons, shifting their signals further downfield.

-

Aromatic Protons: The protons on the substituted phenyl ring typically appear in the aromatic region (δ 6.5-8.5 ppm). The substitution pattern on the ring dictates the multiplicity and coupling constants of these signals. For example, a para-substituted phenyl ring will often exhibit two distinct doublets, while a meta-substituted ring will show a more complex pattern.

-

Substituent Protons: The protons of the substituent group(s) on the phenyl ring will have characteristic chemical shifts depending on their chemical environment.

Experimental Protocol: ¹H NMR Sample Preparation and Acquisition

A standardized protocol is crucial for obtaining high-quality, reproducible ¹H NMR spectra.

-

Sample Preparation:

-

Weigh approximately 5-10 mg of the substituted phenylthiourea sample.

-

Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean, dry NMR tube. DMSO-d₆ is often preferred due to its ability to dissolve a wide range of compounds and because the N-H protons are less prone to exchange with the solvent.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), if precise chemical shift referencing is required.

-

-

Instrument Setup:

-

Place the NMR tube in the spectrometer.

-

Lock the spectrometer onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity and resolution.

-

-

Data Acquisition:

-

Acquire the ¹H NMR spectrum using appropriate parameters (e.g., number of scans, pulse angle, relaxation delay). A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

-

Causality in Experimental Choices: The choice of solvent is critical. Protic solvents can lead to the exchange of the N-H protons, causing signal broadening or even disappearance. DMSO-d₆ is a common choice as it is aprotic and a good solvent for many thioureas. Shimming is essential to minimize magnetic field inhomogeneities, which would otherwise lead to broad, distorted peaks and loss of resolution, making the interpretation of coupling patterns difficult.

Table 1: Representative ¹H NMR Chemical Shifts (δ, ppm) for Substituted Phenylthioureas in DMSO-d₆

| Substituent (X) | N¹-H (ppm) | N³-H (ppm) | Aromatic Protons (ppm) |

| 4-H | ~9.6 | ~7.8 | 7.1-7.5 (m) |

| 4-CH₃ | ~9.5 | ~7.7 | 7.0-7.3 (m) |

| 4-Cl | ~9.8 | ~8.0 | 7.3-7.6 (m) |

| 4-NO₂ | ~10.2 | ~8.3 | 7.8-8.2 (m) |

Note: These are approximate values and can vary depending on the specific molecule and experimental conditions. "m" denotes a multiplet.

¹³C NMR Spectroscopy: Probing the Carbon Framework

Carbon-13 NMR (¹³C NMR) provides complementary information to ¹H NMR, revealing the number of non-equivalent carbon atoms and their chemical environments.

Key Diagnostic Signals:

-

Thione Carbon (C=S): The most characteristic signal in the ¹³C NMR spectrum of a phenylthiourea is that of the thione carbon. This carbon is highly deshielded and appears significantly downfield, typically in the range of δ 180-190 ppm. The electronic nature of the substituents on the phenyl ring can influence the precise chemical shift of this signal.

-

Aromatic Carbons: The carbons of the phenyl ring appear in the aromatic region (δ 110-150 ppm). The chemical shifts of these carbons are sensitive to the electronic effects of the substituent. The ipso-carbon (the carbon directly attached to the thiourea moiety) and the carbons bearing electron-withdrawing or electron-donating groups will show characteristic shifts.

Experimental Workflow: ¹³C NMR Analysis

Caption: Workflow for ¹³C NMR analysis of substituted phenylthioureas.

Trustworthiness of the Protocol: This protocol is self-validating. The use of a proton-decoupled acquisition simplifies the spectrum to single lines for each carbon, making interpretation more straightforward. The characteristic and isolated chemical shift of the C=S carbon serves as an internal validation point for the successful synthesis of the target molecule.

Infrared (IR) Spectroscopy: Unveiling Functional Groups

IR spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule. In the context of substituted phenylthioureas, IR spectroscopy is particularly useful for confirming the presence of the N-H and C=S groups.

Key Diagnostic Vibrational Frequencies:

-

N-H Stretching: The N-H stretching vibrations are typically observed as one or two sharp to medium intensity bands in the region of 3100-3400 cm⁻¹. The presence of two bands in this region can be indicative of the presence of two different N-H environments (N¹-H and N³-H).

-

C=S Stretching: The C=S stretching vibration is a key diagnostic band for thioureas. It is typically observed in the region of 1300-1400 cm⁻¹ and is often of medium to strong intensity.

-

C-N Stretching: The C-N stretching vibrations are also characteristic and appear in the region of 1450-1550 cm⁻¹.

-

Aromatic C-H and C=C Stretching: The aromatic ring gives rise to characteristic C-H stretching vibrations just above 3000 cm⁻¹ and C=C stretching vibrations in the 1400-1600 cm⁻¹ region.

Experimental Protocol: Attenuated Total Reflectance (ATR)-IR Spectroscopy

ATR-IR is a convenient technique that requires minimal sample preparation.

-

Instrument Preparation: Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Background Scan: Record a background spectrum of the empty ATR crystal. This will be automatically subtracted from the sample spectrum.

-

Sample Analysis: Place a small amount of the solid substituted phenylthiourea sample directly onto the ATR crystal.

-

Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal and acquire the IR spectrum.

Table 2: Characteristic IR Absorption Frequencies (cm⁻¹) for Substituted Phenylthioureas

| Functional Group | Vibrational Mode | Typical Frequency Range (cm⁻¹) |

| N-H | Stretching | 3100-3400 |

| Aromatic C-H | Stretching | 3000-3100 |

| C=C (Aromatic) | Stretching | 1400-1600 |

| C-N | Stretching | 1450-1550 |

| C=S | Stretching | 1300-1400 |

Logical Relationship: Spectroscopic Data Correlation

Caption: Interplay between different spectroscopic techniques for structural elucidation.

Conclusion: A Synergistic Approach to Characterization

The comprehensive characterization of substituted phenylthioureas relies on the synergistic use of multiple spectroscopic techniques. ¹H and ¹³C NMR provide a detailed map of the carbon-hydrogen framework, while IR spectroscopy offers rapid confirmation of key functional groups. By understanding the principles behind these techniques and following robust experimental protocols, researchers can confidently elucidate the structures of novel phenylthiourea derivatives, a crucial step in the journey of drug discovery and development. The data presented in this guide serves as a foundational reference for scientists working with this important class of compounds.

References

-

Pavia, D.L., Lampman, G.M., Kriz, G.S., & Vyvyan, J.R. (2014). Introduction to Spectroscopy. Cengage Learning. [Link]

-

Silverstein, R.M., Webster, F.X., Kiemle, D.J., & Bryce, D.L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]

-

Pretsch, E., Bühlmann, P., & Affolter, C. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. [Link]

Crystal Structure Analysis of Diisopropylphenyl Compounds: A Technical Guide to Navigating Polymorphism in Drug Development

Abstract

The diisopropylphenyl moiety is a prevalent structural motif in modern medicinal chemistry, valued for its ability to confer favorable pharmacokinetic properties. However, the conformational flexibility inherent in this group presents significant challenges during solid-state characterization, particularly concerning polymorphism. Different polymorphic forms of an active pharmaceutical ingredient (API) can exhibit divergent physicochemical properties, profoundly impacting bioavailability, stability, and manufacturability. This guide provides an in-depth technical framework for researchers, scientists, and drug development professionals on the comprehensive crystal structure analysis of diisopropylphenyl-containing compounds. It moves beyond procedural steps to explain the causal relationships behind experimental choices, offering a self-validating system for robust polymorphic control and characterization, a cornerstone of successful drug development.

Introduction: The Double-Edged Sword of Flexibility

In drug discovery, the inclusion of aromatic groups is a well-established strategy to modulate a molecule's properties for optimal binding to biological targets and improved metabolic profiles. The 2,6-diisopropylphenyl group, in particular, is frequently employed to provide steric shielding, enhance lipophilicity, and control molecular conformation. However, the very flexibility that medicinal chemists leverage can become a formidable obstacle during the crystallization and solid-form selection phase of development.

This conformational freedom increases the probability of a compound crystallizing in multiple distinct crystal lattices, a phenomenon known as polymorphism. Each polymorph, despite having the identical chemical composition, is a unique solid-state entity with its own crystal structure and, consequently, distinct physical properties such as:

-

Solubility and Dissolution Rate: Directly influencing an API's bioavailability. A metastable, more soluble form might offer therapeutic advantages but risks converting to a more stable, less soluble form over time.

-

Stability: Different polymorphs exhibit varying stability to heat, humidity, and light, affecting shelf-life and storage requirements.

-

Mechanical Properties: Crystal habit (e.g., needles vs. plates) and mechanical strength can impact critical manufacturing processes like filtration, drying, and tablet formulation.

The infamous case of Ritonavir, an antiretroviral drug, serves as a stark reminder of polymorphism's impact. The unexpected appearance of a more stable, less soluble polymorph led to a dramatic decrease in bioavailability and necessitated a major reformulation. For diisopropylphenyl compounds, where rotational freedom of the isopropyl groups and the phenyl ring itself creates a complex energetic landscape, a proactive and rigorous approach to crystal structure analysis is not just recommended—it is imperative for mitigating development risks.

This guide will delineate a comprehensive workflow, from strategic crystal growth to definitive structural elucidation and polymorphic characterization, providing the technical insights necessary to control and understand the solid form of these vital pharmaceutical compounds.

The Experimental Workflow: From Solution to Structure

The journey from a synthesized molecule to a fully characterized crystal structure is a multi-step process that requires careful planning and execution. For diisopropylphenyl compounds, the inherent flexibility demands special attention at each stage.

A diagram illustrating the comprehensive workflow for crystal structure analysis is presented below.

Crystal Growth: The Foundation of Quality Data

The prerequisite for any single-crystal X-ray diffraction (SC-XRD) experiment is a high-quality, single crystal, typically between 30 and 300 microns in size. Obtaining such crystals for flexible diisopropylphenyl compounds can be the most challenging step.

Causality Behind Experimental Choices: The goal of crystallization is to slowly bring a solution to a state of supersaturation, allowing molecules to self-assemble into an ordered lattice. For flexible molecules, rapid crystallization often traps multiple conformers, leading to disordered or amorphous solids. Therefore, slow, controlled methods are paramount.

Step-by-Step Protocol for Vapor Diffusion Crystallization:

-

Dissolution: Dissolve the diisopropylphenyl compound in a small amount of a "good" solvent (one in which it is readily soluble) in a small, open container (e.g., a 0.5 mL vial).

-

Chamber Setup: Place this vial inside a larger, sealed container (e.g., a 20 mL scintillation vial or a beaker sealed with parafilm).

-

Anti-Solvent Introduction: Add a larger volume of a "poor" solvent (the anti-solvent, in which the compound is sparingly soluble but miscible with the good solvent) to the outer chamber.

-

Equilibration: Seal the chamber. The vapor of the more volatile solvent (often the good solvent) will slowly diffuse out of the inner vial while the vapor of the anti-solvent diffuses in. This gradual change in solvent composition slowly lowers the compound's solubility, promoting slow crystal growth over hours to weeks.

-

Monitoring: Periodically inspect the vial under a microscope for the formation of single crystals.

| Technique | Principle | Best For... |

| Slow Evaporation | A solution is left in a loosely covered vial, allowing the solvent to evaporate slowly, increasing the concentration. | Thermally stable compounds with moderate volatility solvents. |

| Vapor Diffusion | A solution of the compound is exposed to the vapor of an anti-solvent, gradually reducing solubility. | Compounds that are difficult to crystallize; allows for fine-tuning of conditions. |

| Slow Cooling | A saturated solution at an elevated temperature is slowly cooled, reducing solubility. | Compounds with a significant temperature-dependent solubility profile. |

| Layering | A less dense anti-solvent is carefully layered on top of a solution of the compound, allowing for slow diffusion at the interface. | When precise control over the diffusion rate is needed. |

Single-Crystal X-ray Diffraction (SC-XRD)

Once a suitable crystal is obtained, it is subjected to a focused beam of X-rays. The crystal diffracts the X-rays in a unique pattern, which is recorded by a detector.

Key Experimental Parameters & Their Importance:

-

X-ray Source: The choice between a copper (Cu) or molybdenum (Mo) X-ray source is critical. Cu radiation is more strongly scattered and is ideal for very small or weakly diffracting crystals.[1] Mo radiation is more penetrating and is generally the standard for a wider range of organic compounds.[1]

-

Temperature: Data is almost universally collected at low temperatures (around 100 K) using a cryostream of nitrogen gas. This is not merely a preference but a necessity.

-

Why? The low temperature significantly reduces the thermal vibration of atoms. This leads to sharper diffraction spots at higher angles, resulting in a higher resolution dataset and a more precise final structure. For flexible diisopropylphenyl groups, this is crucial for resolving potential disorder.

-

-

Data Collection Strategy: The diffractometer software calculates a strategy to measure a complete and redundant set of diffraction data.[2] A "complete" dataset ensures all unique reflections are measured, while "redundancy" (measuring symmetry-equivalent reflections multiple times) improves data quality and statistics.[2][3]

Structure Solution and Refinement

The raw diffraction data is a collection of intensities and positions. This must be translated into a 3D atomic model.

-

Data Integration: The software locates the diffraction spots on the detector images and integrates their intensities.

-

Structure Solution: Programs like SHELXT or olex2.solve use statistical methods (e.g., Direct Methods or Dual-space recycling) to generate an initial hypothesis of the electron density map, from which a preliminary molecular structure can be identified.

-

Structure Refinement: This is an iterative process of improving the agreement between the observed diffraction data and the data calculated from the atomic model. The program SHELXL is the gold standard for this process.[4][5] The crystallographer adjusts atomic positions, occupancies, and atomic displacement parameters (ADPs) to minimize the difference between the observed and calculated structure factors.

Self-Validating System in Refinement: A trustworthy refinement is validated by several key metrics:

-

R-factors (R1, wR2): These are residual factors that measure the agreement between the observed and calculated data. Lower values indicate a better fit (typically R1 < 5% for a good quality structure).

-

Goodness-of-Fit (GooF): This value should be close to 1.0. A value significantly higher than 1 suggests an incorrect model or poor data quality.

-

Residual Electron Density: After the final refinement, a difference Fourier map is calculated. Ideally, this map should be flat, with no significant peaks or holes, indicating that all electron density has been accounted for by the atomic model.

Confronting Common Challenges: Disorder and Twinning

The flexibility of diisopropylphenyl groups makes them particularly susceptible to crystallographic pathologies like disorder and twinning. Identifying and correctly modeling these issues is critical for an accurate structure.

Disorder

Disorder occurs when a molecule or part of a molecule occupies multiple positions or orientations within the crystal lattice. For a diisopropylphenyl group, this can manifest as the isopropyl groups rotating to adopt two or more distinct conformations.

-

Identification: Disorder is often indicated by unusually large or elongated atomic displacement parameters (ADPs) and significant peaks in the residual electron density map near the disordered group.

-

Modeling Protocol:

-

Identify Alternate Positions: Use the residual electron density peaks to identify the locations of the alternate atomic positions.

-

Split Atoms: Split the disordered atoms into two or more components (e.g., C4A, C4B).

-

Refine Occupancies: The occupancies of the disordered components must be constrained to sum to 1.0. This is achieved using free variables in SHELXL. For a two-part disorder, the instruction FVAR 0.5 would set the initial occupancy of part A, and the occupancy of part B would be defined as -21 0.5, meaning its occupancy is (1 - 0.5). The program then refines the value 0.5.

-

Apply Restraints: Geometric restraints (e.g., SADI for similar distances, SAME for identical fragments) and ADP restraints (e.g., EADP, SIMU) are often necessary to maintain sensible molecular geometry and thermal parameters for the disordered components.[4]

-

Twinning

Twinning occurs when two or more separate crystal domains grow together in a specific, symmetrical orientation. This results in an overlap of their diffraction patterns, which can complicate structure determination and refinement.

-

Identification: Twinning can be suspected if there are problems with space group determination, unusually high R-factors after an apparently correct refinement, or specific alerts from data validation software.

-

Modeling: If twinning is detected, the refinement program can be instructed to model the contribution from each twin domain. For example, in SHELXL, a TWIN instruction followed by a transformation matrix and a BASF instruction allows the program to refine the fractional contribution of the second twin component. Successful twin refinement typically leads to a dramatic improvement in R-factors and the overall model.

A decision tree for handling these common refinement problems is shown below.

Characterizing Polymorphs: A Multi-technique Approach

While SC-XRD provides the definitive structure of a single crystal, it doesn't guarantee that this is the only form or the most stable form. A comprehensive polymorph screen, supported by bulk characterization techniques, is essential.

-

Powder X-ray Diffraction (PXRD): This is the primary tool for fingerprinting crystalline phases. Each polymorph will produce a unique diffraction pattern. It is used to analyze bulk samples to ensure phase purity and to identify new forms generated during screening.

-

Differential Scanning Calorimetry (DSC): This technique measures the heat flow into or out of a sample as a function of temperature. It can identify melting points, phase transitions between polymorphs, and crystallization events, revealing the thermodynamic relationship between different forms.

-

Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature. It is crucial for identifying solvates (where solvent is incorporated into the crystal lattice) and hydrates, distinguishing them from true polymorphs.

-

Spectroscopy (Raman, Solid-State NMR): These techniques probe the local molecular environment and can distinguish between polymorphs based on differences in molecular conformation and intermolecular interactions.

By combining the definitive atomic-level detail from SC-XRD with the bulk characterization from these complementary techniques, a complete and robust picture of the polymorphic landscape of a diisopropylphenyl compound can be established, providing the solid-state knowledge required for confident drug development.

Conclusion

The crystal structure analysis of diisopropylphenyl compounds is a critical activity in pharmaceutical development that demands more than rote procedural execution. The conformational flexibility of the diisopropylphenyl group, while beneficial for medicinal chemistry, necessitates a heightened awareness of polymorphic potential and a mastery of advanced crystallographic refinement techniques. By adopting a workflow grounded in understanding the causality behind experimental choices—from controlled crystal growth to meticulous handling of disorder and twinning—researchers can transform ambiguity into certainty. This in-depth approach ensures the selection of the optimal solid form with well-understood properties, mitigating risks and paving the way for the development of safe, stable, and effective medicines.

References

- Latifi, R. (n.d.). User guide to crystal structure refinement with SHELXL 1. Introduction.

- Fiveable. (n.d.). Advanced refinement techniques (e.g., disorder, twinning). In Mathematical Crystallography Class Notes.

-

National Center for Biotechnology Information. (n.d.). Identifying and Overcoming Crystal Pathologies: Disorder and Twinning. PubMed. Retrieved from [Link]

-

SpringerLink. (n.d.). Identifying and Overcoming Crystal Pathologies: Disorder and Twinning. Retrieved from [Link]

- Müller, P., Herbst-Irmer, R., Spek, A. L., Schneider, T. R., & Sawaya, M. R. (2006). Crystal Structure Refinement: A Crystallographer's Guide to SHELXL. Oxford University Press.

-

Creative Biostructure. (n.d.). What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?. Retrieved from [Link]

-

ISIS Neutron and Muon Source. (n.d.). Single Crystal Refinement using SHELX program. Retrieved from [Link]

- Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. Acta Crystallographica Section C: Structural Chemistry, 71(1), 3–8.

- Müller, P., Herbst-Irmer, R., Spek, A. L., Schneider, T. R., & Sawaya, M. R. (2006). Crystal Structure Refinement: A Crystallographer's Guide to SHELXL. Journal of the American Chemical Society, 128(43), 14279–14279.

-

Royal Society of Chemistry. (2019). Disorder and Twinning. In Pharmaceutical Crystallography: A Guide to Structure and Analysis. Retrieved from [Link]

-

ResearchGate. (n.d.). Identifying and Overcoming Crystal Pathologies: Disorder and Twinning. Request PDF. Retrieved from [Link]

-

International Union of Crystallography. (n.d.). Data-collection strategies. IUCr Journals. Retrieved from [Link]

-

Royal Society of Chemistry. (2019). 9: Single-crystal X-ray Diffraction (Part 2). In Pharmaceutical Crystallography: A Guide to Structure and Analysis. Retrieved from [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. fiveable.me [fiveable.me]

- 3. Identifying and Overcoming Crystal Pathologies: Disorder and Twinning - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Identifying and Overcoming Crystal Pathologies: Disorder and Twinning | Springer Nature Experiments [experiments.springernature.com]

- 5. books.rsc.org [books.rsc.org]

The Multifaceted Biological Activities of N-Substituted Phenylthiourea Compounds: A Technical Guide for Drug Discovery Professionals

Foreword: Unlocking the Therapeutic Potential of a Versatile Scaffold

N-substituted phenylthiourea and its derivatives represent a fascinating and highly versatile chemical scaffold that has garnered significant attention in the field of medicinal chemistry. The inherent structural features of the phenylthiourea core—a thiocarbonyl group flanked by two nitrogen atoms, one of which is attached to a phenyl ring—endow these molecules with a remarkable ability to interact with a wide array of biological targets. This guide provides a comprehensive technical overview of the diverse biological activities exhibited by this class of compounds, offering insights into their mechanisms of action, structure-activity relationships, and the experimental methodologies used for their evaluation. For researchers, medicinal chemists, and drug development professionals, this document aims to serve as a foundational resource to inspire and guide the design of novel therapeutic agents based on the privileged phenylthiourea framework.

Enzyme Inhibition: A Prominent Mechanism of Action

A significant facet of the biological activity of N-substituted phenylthiourea compounds lies in their ability to inhibit various enzymes, a property that underpins many of their therapeutic applications.

Tyrosinase Inhibition: Modulating Melanin Biosynthesis

Tyrosinase, a copper-containing enzyme, plays a pivotal role in the initial steps of melanin biosynthesis.[1] Its overactivity can lead to hyperpigmentation disorders. Phenylthiourea (PTU) is a well-established and potent inhibitor of tyrosinase.[2][3]

Mechanism of Action: The inhibitory action of phenylthiourea on tyrosinase is a subject of ongoing research, with evidence suggesting multiple modes of interaction. It is widely accepted that PTU can interact with the copper ions at the active site of the enzyme.[4] Some studies have characterized PTU as a competitive inhibitor of the enzymatic oxidation of DOPA (3,4-dihydroxyphenyl-L-alanine), a key step in melanogenesis, with an inhibition constant (Ki) estimated at 0.21 µM.[1][5][6] Other investigations suggest a non-competitive inhibition mechanism.[3][4] X-ray crystallography studies on the related tyrosinase-related protein 1 (TYRP1), which has zinc ions in its active site, have shown that PTU does not directly coordinate with the metal ions but rather binds via hydrophobic interactions, blocking substrate access to the active site.[7][8] This highlights the complexity of its inhibitory action, which may also involve reducing the DOPA-quinone product back to DOPA.[2]

Structural Insights for Potency: The inhibitory potency of phenylthiourea derivatives against tyrosinase can be significantly influenced by substitutions on the phenyl ring. For instance, N-hydroxy-N'-phenylthiourea analogues have been synthesized and evaluated, with the most active compound showing an IC50 of approximately 0.29 µM against mushroom tyrosinase and a 78% reduction in pigment synthesis in cell culture.[9] This suggests that modifications to the thiourea moiety can also enhance inhibitory activity.

Experimental Protocol: Spectrophotometric Assay for Tyrosinase Inhibition

This protocol outlines a standard method for determining the inhibitory effect of N-substituted phenylthiourea compounds on the DOPA oxidase activity of tyrosinase.

-

Reagent Preparation:

-

Phosphate Buffer (50 mM, pH 6.8).

-

Mushroom Tyrosinase solution (e.g., 200 U/mL in phosphate buffer).

-

L-DOPA solution (e.g., 10 mM in phosphate buffer).

-

Test compound (N-substituted phenylthiourea derivative) stock solution in a suitable solvent (e.g., DMSO).

-

-

Assay Procedure (96-well plate format):

-

To each well, add:

-

140 µL of phosphate buffer.

-

20 µL of test compound solution at various concentrations.

-

20 µL of tyrosinase solution.

-

-

Pre-incubate the mixture at 25°C for 5-10 minutes.

-

Initiate the reaction by adding 20 µL of L-DOPA solution.

-

Immediately measure the absorbance at 475 nm (for dopachrome formation) at regular intervals (e.g., every 30 seconds) for a defined period (e.g., 10-15 minutes) using a microplate reader.

-

A control reaction without the inhibitor should be run in parallel.

-

-

Data Analysis:

-

Calculate the rate of reaction (change in absorbance per unit time).

-

Determine the percentage of inhibition for each concentration of the test compound relative to the control.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

-

To determine the type of inhibition (e.g., competitive, non-competitive), Lineweaver-Burk plots can be generated by measuring reaction rates at varying substrate (L-DOPA) and inhibitor concentrations.

-

Urease Inhibition: A Target for Peptic Ulcers and Beyond

Urease, a nickel-containing metalloenzyme, catalyzes the hydrolysis of urea to ammonia and carbon dioxide. This activity is a key virulence factor for bacteria like Helicobacter pylori, allowing it to survive in the acidic environment of the stomach and contribute to gastritis and peptic ulcers.[10] Thiourea and its derivatives have emerged as potent inhibitors of this enzyme.[11]

Mechanism and Structure-Activity Relationship (SAR): The inhibitory activity of thiourea derivatives against urease is well-documented.[12][13] The thiocarbonyl sulfur is believed to interact with the nickel ions in the urease active site. The nature and position of substituents on the phenyl ring significantly impact the inhibitory potency. For example, thiourea derivatives with fluorine and chlorine substituents at the meta or para positions have shown predominant urease inhibitory activity.[12] One study reported a dipeptide-conjugated 2,3-dichlorophenyl piperazine thiourea derivative to be nearly 10-fold more potent than the standard inhibitor, thiourea.[12] Another study found a thiourea derivative with an IC50 value of 10.11 µM, which was more potent than the standard drug acetohydroxamic acid (IC50 = 27.0 µM).[13]

Table 1: Urease Inhibitory Activity of Selected Phenylthiourea Derivatives

| Compound | Substituent(s) | IC50 (µM) | Reference |

| Compound 1 | Unspecified | 10.11 ± 0.11 | [13] |

| Compound 3c | Alkyl chain-linked | 10.65 ± 0.45 | [11] |

| Compound 3g | Alkyl chain-linked | 15.19 ± 0.58 | [11] |

| Thiourea (Standard) | - | 15.51 ± 0.11 | [11] |

| Acetohydroxamic acid (Standard) | - | 27.0 ± 0.5 | [13] |

Experimental Protocol: In Vitro Urease Inhibition Assay (Indophenol Method)

This protocol describes a common method for assessing the urease inhibitory potential of test compounds.

-

Reagent Preparation:

-

Phosphate buffer (e.g., 50 mM, pH 7.0).

-

Jack bean urease solution (e.g., 5 units/mL in phosphate buffer).

-

Urea solution (e.g., 100 mM in phosphate buffer).

-

Phenol reagent (e.g., 1% w/v phenol and 0.005% w/v sodium nitroprusside).

-

Alkali reagent (e.g., 0.5% w/v sodium hydroxide and 0.1% active chloride sodium hypochlorite).

-

Test compound stock solution in a suitable solvent (e.g., DMSO).

-

-

Assay Procedure (96-well plate format):

-

In each well, add:

-

10 µL of phosphate buffer.

-

20 µL of urease solution.

-

10 µL of test compound solution at various concentrations.

-

-

Incubate the plate at 37°C for 15 minutes.

-

Add 20 µL of urea solution to each well and incubate for another 15 minutes at 37°C.

-

Add 40 µL of phenol reagent and 40 µL of alkali reagent to each well.

-

Incubate at 37°C for 30 minutes for color development.

-

Measure the absorbance at 625 nm using a microplate reader.

-

Thiourea is typically used as a positive control.

-

-

Data Analysis:

-

Calculate the percentage of urease inhibition using the formula: % Inhibition = [1 - (Absorbance of test sample / Absorbance of control)] x 100.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Antimicrobial and Antiviral Frontiers

N-substituted phenylthiourea compounds have demonstrated a broad spectrum of activity against various pathogens, including bacteria, fungi, and viruses.

Antibacterial and Antifungal Activity

The antimicrobial efficacy of phenylthiourea derivatives is significantly influenced by the nature and position of substituents on the phenyl ring, with substituted derivatives generally showing enhanced activity compared to the parent compound.[14][15][16]

Structure-Activity Relationship (SAR):

-

Halogen Substitution: The presence of halogen atoms like fluorine, chlorine, and bromine is a critical determinant of antimicrobial activity.[14] Multiple fluorine atoms can enhance antifungal activity, while single fluorine substitutions have shown broad-spectrum antibacterial effects.[14] Chloro and bromo derivatives have demonstrated significant activity against bacteria such as Escherichia coli, Salmonella enteritidis, Pseudomonas aeruginosa, and Staphylococcus aureus.[14]

-

Other Substituents: N-acyl thiourea derivatives, particularly those bearing heterocyclic rings like benzothiazole and 6-methylpyridine, have shown promising anti-biofilm activity against E. coli.[17][18]

Table 2: Antimicrobial Activity of Selected Phenylthiourea Derivatives

| Compound | Substituent(s) | Target Organism | Activity | Reference |

| N-[2-(4-chlorophenoxymethyl)-benzoyl]-N'-(2,6-dichlorophenyl)-thiourea | 2,6-dichloro, 4-chlorophenoxymethyl | E. coli, S. enteritidis, P. aeruginosa, S. aureus | Significant | [14] |

| 4-Bromophenylthiourea | 4-Bromo | Samonella typhimurium, E. coli, Nitrobacter, Aspergillus fumigatus, Penicillium chrysogenum, Fusarium graminearum | Active | [16] |

| 4-Methyl-phenylthiourea | 4-Methyl | Samonella typhimurium, E. coli, Nitrobacter, Aspergillus fumigatus, Penicillium chrysogenum, Fusarium graminearum | Active | [16] |

| 2,5-Dichloro-phenylthiourea | 2,5-Dichloro | Samonella typhimurium, E. coli, Nitrobacter, Aspergillus fumigatus, Penicillium chrysogenum, Fusarium graminearum | Active | [16] |

| 4-Chloro-phenylthiourea | 4-Chloro | Samonella typhimurium, E. coli, Nitrobacter, Aspergillus fumigatus, Penicillium chrysogenum, Fusarium graminearum | Active | [16] |

| Compound 25, 26, 28 | Substituted phenethylamine-based aroyl | Multidrug-resistant pathogenic strains | MIC: 6.25-100 µM | [19] |

Antiviral Activity

Derivatives of N-phenyl-N'-aryl or alkylthiourea have shown inhibitory effects against the multiplication of picornaviruses, including Coxsackie viruses.[20]

Mechanism and Efficacy: Studies in mice infected with Coxsackie viruses B1, B3, and A7 demonstrated that compounds like N-phenyl-N′-3-hydroxyphenylthiourea and N-phenyl-N′-4-carboxy-5-hydroxyphenylthiourea led to a two- to threefold reduction in mortality and a significant delay in the disease progression.[20] The antiviral effect of N-Phenyl-N'-3-hydroxyphenyl-thiourea (PTU-23) against poliovirus and EMC virus is attributed to a significant reduction in viral RNA synthesis.[21] Structure-activity relationship studies on diphenylthiourea antivirals have identified key structural features essential for their activity, including an intact -NHC(=S)NH- group and the presence of an XH-type substituent (where X = O, NH) in the aromatic ring.[22]

Anticancer Potential: A Growing Area of Investigation

The cytotoxic activity of N-substituted phenylthiourea derivatives against various cancer cell lines has positioned them as promising candidates for anticancer drug development.[23]

Mechanism of Action and SAR: The anticancer efficacy is highly dependent on the substituents on the phenyl and benzoyl rings. For instance, in a series of N-benzoyl-N'-phenylthiourea derivatives tested against the MCF-7 breast cancer cell line, the presence of electron-withdrawing groups on the benzoyl ring enhanced cytotoxic activity.[24] N-(2,4-dichlorobenzoyl)-N'-phenylthiourea showed potent activity with an IC50 of 0.31 µM.[24][25][26] Some phenylthiourea derivatives are thought to exert their effects by inhibiting key signaling molecules like EGFR and HER-2.[27]

Table 3: Cytotoxic Activity of N-benzoyl-N'-phenylthiourea Derivatives against MCF-7 Cells

| Compound | Substituent (R) on Benzoyl Moiety | IC50 (µM) | Reference |

| N-benzoyl-N'-phenylthiourea | H | 2.83 | [24] |

| N-(4-methylbenzoyl)-N'-phenylthiourea | 4-CH3 | 1.31 | [24] |

| N-(4-methoxybenzoyl)-N'-phenylthiourea | 4-OCH3 | 1.15 | [24] |

| N-(4-chlorobenzoyl)-N'-phenylthiourea | 4-Cl | 0.49 | [24] |

| N-(2,4-dichlorobenzoyl)-N'-phenylthiourea | 2,4-diCl | 0.31 | [24][26] |

| N-(4-t-butylbenzoyl)-N'-phenylthiourea | 4-t-butyl | Cytotoxic | [27] |

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure cytotoxicity.

-

Cell Culture:

-

Culture cancer cells (e.g., MCF-7, T47D, HeLa) in appropriate media supplemented with fetal bovine serum and antibiotics.

-

Maintain cells in a humidified incubator at 37°C with 5% CO2.

-

-

Assay Procedure:

-

Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with various concentrations of the N-substituted phenylthiourea compounds for a specified duration (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

-

After the treatment period, add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

-

Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) with a reference wavelength (e.g., 630 nm) using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability relative to the vehicle control.

-

Plot the percentage of viability against the logarithm of the compound concentration to determine the IC50 value.

-

Antioxidant Properties

Several N-substituted phenylthiourea derivatives have been shown to possess antioxidant activity, primarily through their ability to scavenge free radicals.[28][29][30]

Mechanism and Evaluation: The antioxidant capacity is often evaluated using assays such as the DPPH (1,1-diphenyl-2-picrylhydrazyl) and ABTS (2,2'-azinobis(3-ethylbenzothiazoline-6-sulfonate)) radical scavenging assays.[29][30] The mechanism is believed to involve hydrogen atom transfer (HAT) from the N-H bonds of the thiourea moiety to the free radicals.[28][30] For example, 1,3-diphenyl-2-thiourea (DPTU) was found to be a better radical scavenger than 1-benzyl-3-phenyl-2-thiourea (BPTU).[30]

Synthesis and Future Directions